
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as FMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMB is a type of acrylonitrile derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile exerts its biological activity through the inhibition of various enzymes and receptors. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the activity of various receptors such as TRPV1 and PPARγ, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to reduce the production of various inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is relatively easy to synthesize, and its purity can be easily determined using various analytical methods such as HPLC and NMR. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is also stable under various conditions and can be stored for long periods.
However, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations for lab experiments. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is relatively expensive compared to other acrylonitrile derivatives. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is also not readily available in large quantities, which limits its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is the synthesis of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based polymers with specific properties such as biodegradability and biocompatibility. Another direction is the development of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based drugs with improved pharmacokinetic and pharmacodynamic properties. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile can also be used as a starting material for the synthesis of other bioactive compounds with potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been used as a building block for the synthesis of other bioactive compounds.
In material science, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used as a monomer for the synthesis of polymers with various properties such as thermal stability, mechanical strength, and conductivity. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based polymers have been used in various applications such as electronic devices, sensors, and coatings.
In agriculture, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used as a fungicide and insecticide due to its ability to inhibit the growth of various fungi and insects. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based pesticides have shown promising results in the control of various plant diseases and pests.
Propiedades
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVUMZBRDIKGPI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



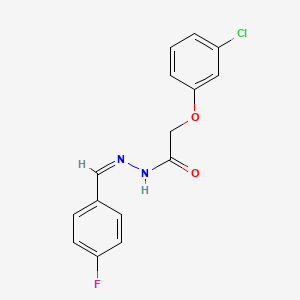
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3861468.png)
![4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}](/img/structure/B3861471.png)
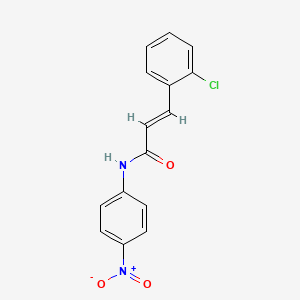
![2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3861481.png)

![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)
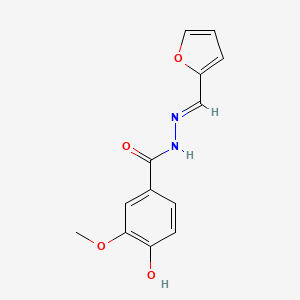
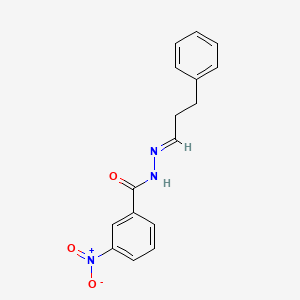
![N'-[2-(allyloxy)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3861506.png)
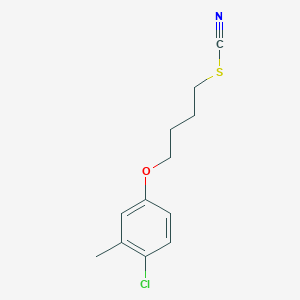
![N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide](/img/structure/B3861535.png)
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)